molecular formula C7H5N3O3 B1400780 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid CAS No. 1269822-96-9

4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid

Cat. No.: B1400780
CAS No.: 1269822-96-9
M. Wt: 179.13 g/mol
InChI Key: AMYSDDVREWVHKF-UHFFFAOYSA-N
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Description

4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid is a heterocyclic compound of high interest in medicinal chemistry and drug discovery. It serves as a versatile chemical building block for the research and development of novel therapeutic agents. Compounds based on the 7H-pyrrolo[2,3-c]pyridazine core have been investigated for their potential as kinase inhibitors, including LRRK2 inhibitors for the study of neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as Janus kinase (JAK) inhibitors for immunology and oncology research . The fused pyrrolopyridazine structure is also known to exhibit fluorescent properties, making it and its derivatives subjects of interest in the development of sensors and other photonic materials . The molecule features a carboxylic acid group, which allows for further synthetic modification via various coupling reactions, and a hydroxy group, contributing to its molecular interactions . This compound is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use and handle the product in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-2-8-10-6-3(5)1-4(9-6)7(12)13/h1-2H,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYSDDVREWVHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=O)C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204417
Record name 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269822-96-9
Record name 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269822-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, with cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit certain enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrrolo[2,3-d]pyrimidine Derivatives
  • 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: N/A):
    • Molecular Formula : C₇H₅N₃O₂.
    • Key Differences : The core pyridazine ring is replaced with pyrimidine, altering electronic properties. The pKa of 3.02±0.30 suggests higher acidity compared to the target compound, likely due to the pyrimidine nitrogen positioning .
Thieno[2,3-c]pyridazine Derivatives
  • 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid (CAS: N/A): Key Differences: Incorporates a thiophene ring instead of pyrrole, enhancing lipophilicity. The amino and methyl groups may improve metabolic stability .

Substituent Variations on Pyrrolo[2,3-c]pyridazine

Halogenated Derivatives
  • 3-Chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 1207625-18-0): Molecular Formula: C₆H₄ClN₃.
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: 1638760-72-1): Molecular Formula: C₇H₃N₃O₂Cl₂.
Alkyl/Aryl-Substituted Derivatives
  • 2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: 1956334-98-7):
    • Molecular Formula : C₁₀H₉N₃O₄.
    • Key Differences : A methyl group at position 7 and methoxycarbonyl at position 2 introduce steric hindrance and ester functionality, which may affect bioavailability .

Functional Group Positioning

Carboxylic Acid Position
  • 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 100047-66-3):
    • Molecular Formula : C₆H₆N₂O₃.
    • Key Differences : The carboxylic acid is at position 3 on a simpler pyridazine ring. The lack of a fused pyrrole ring reduces aromatic conjugation .
Hydroxyl Group Modifications
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: N/A):
    • Key Differences : Methoxy substitution at position 5 (vs. hydroxyl at position 4 in the target) on a pyrrolopyridine core alters electronic distribution and hydrogen-bonding capacity .

Acidity and Solubility

  • Target Compound : The hydroxyl (pKa ~10) and carboxylic acid (pKa ~3-4) groups confer amphoteric properties, enhancing water solubility.
  • 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid : Lower pKa (3.02) suggests stronger acidity, likely due to electron-withdrawing pyrimidine nitrogens .

Biological Activity

4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a pyrrolo[2,3-c]pyridazine core structure, which is associated with various pharmacological properties, particularly in anti-inflammatory and anticancer research.

  • Molecular Formula: C7_7H5_5N3_3O3_3
  • Molar Mass: 179.13 g/mol
  • CAS Number: 1269822-96-9

The presence of a hydroxyl group enhances the compound's solubility and reactivity, which is crucial for its biological activity.

The biological activity of this compound is primarily mediated through its interactions with various biochemical pathways:

  • Targeting Enzymes: Similar compounds have demonstrated the ability to inhibit enzymes such as α-amylase, affecting carbohydrate metabolism and potentially influencing metabolic disorders.
  • Modulation of Cell Signaling: This compound has been shown to affect the MAPK/ERK signaling pathway, which plays a significant role in cell proliferation and differentiation.
  • Inhibition of Prostaglandin E2 and Interleukin Activity: The compound may inhibit these inflammatory mediators, contributing to its anti-inflammatory properties.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies: The compound has shown potent antiproliferative effects against various cancer cell lines, with IC50_{50} values ranging from nanomolar to micromolar concentrations. For example, it demonstrated better growth inhibition than standard chemotherapeutics like 5-Fluorouracil in MCF-7 breast cancer cells .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases:

  • Inhibition of Cytokines: It has been observed to reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions like arthritis or other inflammatory disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated inhibition of α-amylase and modulation of MAPK/ERK signaling pathways.
Showed significant antiproliferative effects against MCF-7 cells with an IC50_{50} lower than 10 μM.
Reported dual inhibition of bacterial topoisomerases with broad-spectrum antibacterial activity.

Q & A

Q. What are the established synthetic routes for 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrrolo[2,3-c]pyridazine derivatives typically involves cyclization of precursor heterocycles. For example, ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate was synthesized from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone via reflux with hydrazine hydrate, followed by cyclization . Adapting this method, replacing the phenyl groups with hydroxyl and carboxylic acid functionalities may require pH-controlled conditions to avoid ester hydrolysis. Optimizing solvent (e.g., ethanol vs. DMF) and temperature (reflux vs. microwave-assisted heating) can improve yields. Characterization via 1H^1H-NMR and LC-MS is critical to confirm regioselectivity .

Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can resolve the hydroxyl and carboxylic acid protons, which are sensitive to tautomerism in pyrrolo-pyridazine systems. Deuterated DMSO is preferred due to the compound’s low solubility in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., residual esters from incomplete hydrolysis) .
  • X-ray Crystallography : Single-crystal diffraction (if crystals are obtainable) provides definitive confirmation of the fused-ring system and substituent positions .

Q. How does the reactivity of the hydroxyl and carboxylic acid groups influence derivatization strategies?

  • Methodological Answer : The hydroxyl group can undergo acylations (e.g., with acetyl chloride) or form ethers under Mitsunobu conditions, while the carboxylic acid is amenable to amide coupling (EDCI/HOBt) or esterification. However, competing side reactions (e.g., ring-opening) may occur under strong acidic/basic conditions. For instance, hydrazide derivatives of similar compounds were synthesized via hydrazine hydrate reflux, requiring careful pH monitoring to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization steps in synthesizing pyrrolo-pyridazine scaffolds?

  • Methodological Answer : Cyclization mechanisms can be studied using DFT calculations to model transition states. For example, the formation of pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one from 5-acetamido derivatives involves a six-membered transition state, as inferred from analogous reactions . Kinetic studies (e.g., varying temperature and monitoring by HPLC) can differentiate between concerted and stepwise pathways. Contradictions in reported yields (e.g., 52% vs. 70% in similar syntheses ) may arise from solvent polarity effects or catalyst choice.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model binding to kinase ATP pockets. The carboxylic acid group may form salt bridges with conserved lysine residues, while the hydroxyl group participates in hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (Kd, kon/koff). Compare with structurally related kinase inhibitors, such as ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, which showed IC₅₀ values in the nM range .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolo-pyridazine derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability differences. Use orthogonal assays (e.g., biochemical vs. cell-based) to confirm activity. For example, a compound showing weak activity in a fluorescence polarization assay but strong cellular efficacy might indicate prodrug activation. Cross-reference with SAR studies: substituents at the 3- and 4-positions significantly modulate bioactivity .

Q. How can advanced spectroscopic techniques elucidate tautomeric equilibria in solution?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can detect tautomeric shifts by observing proton signal splitting at different temperatures. For example, the hydroxyl proton may exhibit dynamic exchange between enol and keto forms. IR spectroscopy (e.g., carbonyl vs. hydroxyl stretches) and UV-Vis (solvatochromic shifts) provide complementary data. Compare with crystallographic data to correlate solid-state vs. solution-phase behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Reactant of Route 2
4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid

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